![molecular formula C6H4N2O3 B3043749 Imidazo[1,2-b]isoxazole-2-carboxylic acid CAS No. 914637-62-0](/img/structure/B3043749.png)

Imidazo[1,2-b]isoxazole-2-carboxylic acid

Descripción general

Descripción

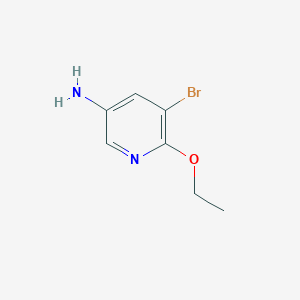

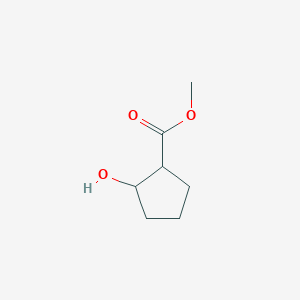

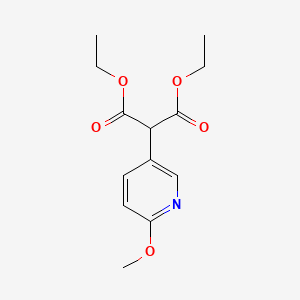

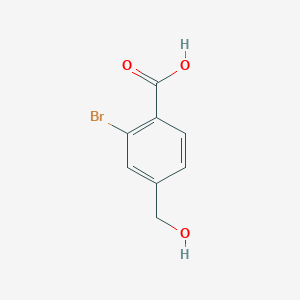

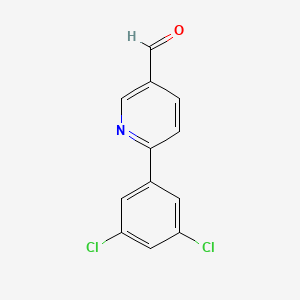

Imidazo[1,2-b]isoxazole-2-carboxylic acid is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and an isoxazole ring, which is a five-membered ring with one oxygen atom and one nitrogen atom . The carboxylic acid group (-COOH) is a functional group that consists of a carbonyl group (C=O) and a hydroxyl group (O-H) attached to the same carbon .

Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis . These techniques can provide information about the number and type of atoms in the molecule, their connectivity, and the functional groups present.Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as isoxazoles, often involve the weak N-O bond in the isoxazole ring. This bond tends to collapse under UV irradiation, rearranging to oxazole through an azirine intermediate .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) tools . These tools can provide information about the compound’s solubility, stability, and potential toxicity.Aplicaciones Científicas De Investigación

Antitubercular Activity

Imidazo[1,2-b]isoxazole-2-carboxylic acid derivatives have shown promise as antitubercular agents. Researchers have designed and synthesized novel analogues, combining this scaffold with piperazine and various 1,2,3-triazoles. Notably, the benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 displayed potent activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM. Another compound, IT06, also exhibited significant activity against Mtb .

Anticancer Potential

Although research on this specific compound is limited, related imidazo derivatives have demonstrated anticancer properties. The introduction of 1,2,3-triazole linkages in imidazo scaffolds has led to compounds evaluated for their anticancer activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers .

Covalent Inhibitors

Imidazo[1,2-b]-pyridine, a closely related scaffold, has been explored for developing covalent inhibitors. Researchers synthesized novel KRAS G12C inhibitors using this core backbone, employing the Groebke–Blackburn–Bienaymè reaction. These inhibitors hold promise for cancer therapy .

Other Biological Activities

Imidazo[1,2-b]isoxazole-2-carboxylic acid derivatives could have additional effects, such as anthelmintic, antihypertensive, and insecticidal properties. However, further research is needed to validate these claims.

Mecanismo De Acción

Target of Action

Related compounds such as imidazo[1,2-a]pyridine derivatives have been reported to target kras g12c, a common mutation in various cancers .

Mode of Action

Similar compounds like imidazo[1,2-a]pyridine derivatives have been utilized as the core backbone for the development of covalent inhibitors . These inhibitors work by forming a covalent bond with their target, leading to irreversible inhibition .

Biochemical Pathways

Related compounds such as imidazo[1,2-a]pyridine derivatives have been shown to inhibit kras g12c, a protein involved in the ras/mapk pathway . This pathway is crucial for cell proliferation and survival, and its dysregulation is often associated with cancer .

Result of Action

Related compounds such as imidazo[1,2-a]pyridine derivatives have been reported to exhibit potent anticancer activity against kras g12c-mutated cells .

Safety and Hazards

Propiedades

IUPAC Name |

imidazo[1,2-b][1,2]oxazole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O3/c9-6(10)4-3-8-5(7-4)1-2-11-8/h1-3H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZBOHHWLAORTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON2C1=NC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-b]isoxazole-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(Trifluoromethoxy)phenyl]-3-pyridinecarbaldehyde](/img/structure/B3043670.png)

![N,1-Bis(4-fluorobenzyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B3043674.png)

![2-[4-(Cyclopentyloxy)phenyl]acetonitrile](/img/structure/B3043677.png)

![3,4-Dihydroxy-2-methoxy-4-methyl-3-[2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]cyclohexan-1-one](/img/structure/B3043678.png)